molecular formula C14H16N8 B2820397 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine CAS No. 2380078-93-1

6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine

Cat. No. B2820397
CAS RN: 2380078-93-1
M. Wt: 296.338
InChI Key: DVANQMZLULMCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine, also known as MPP, is a synthetic compound that belongs to the class of purine derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism Of Action

6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine exerts its effects through several mechanisms, including inhibition of inflammation, induction of apoptosis, and inhibition of viral replication. 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine has also been shown to modulate several signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine has been shown to have several biochemical and physiological effects, including inhibition of pro-inflammatory cytokines, induction of apoptosis, and inhibition of viral replication. 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine has also been shown to modulate several signaling pathways involved in cell growth and survival.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, the use of 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine in lab experiments is limited by its cost and availability, as well as its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine, including the development of more efficient synthesis methods, the investigation of its potential use in treating neurodegenerative diseases, and the exploration of its anti-cancer and anti-viral properties. Additionally, further research is needed to fully understand the mechanism of action of 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine and its potential therapeutic applications.
In conclusion, 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine is a synthetic compound with unique properties that make it a valuable tool for scientific research. Its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral properties, make it an area of active research. Further investigation is needed to fully understand the mechanism of action of 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine and its potential use in treating various diseases.

Synthesis Methods

The synthesis of 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine involves several steps, including the reaction of 6-methyl-3-pyridazinecarboxylic acid with piperazine in the presence of a coupling agent. The resulting intermediate is then reacted with 2-chloro-6-(trichloromethyl)purine to obtain the final product.

Scientific Research Applications

6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine has been widely used in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-10-2-3-11(20-19-10)21-4-6-22(7-5-21)14-12-13(16-8-15-12)17-9-18-14/h2-3,8-9H,4-7H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVANQMZLULMCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine

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